Cas no 1805502-23-1 (5-(Bromomethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxaldehyde)

5-(Bromomethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 5-(Bromomethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxaldehyde
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- インチ: 1S/C9H5BrF2N2O/c10-1-5-3-14-7(2-13)6(4-15)8(5)9(11)12/h3-4,9H,1H2
- InChIKey: WPXCOMLNWQQKRS-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=NC(C#N)=C(C=O)C=1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 279
- トポロジー分子極性表面積: 53.8
- 疎水性パラメータ計算基準値(XlogP): 1.5
5-(Bromomethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029038411-500mg |
5-(Bromomethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxaldehyde |
1805502-23-1 | 95% | 500mg |
$1,735.55 | 2022-04-01 | |
Alichem | A029038411-1g |
5-(Bromomethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxaldehyde |
1805502-23-1 | 95% | 1g |
$3,184.50 | 2022-04-01 | |
Alichem | A029038411-250mg |
5-(Bromomethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxaldehyde |
1805502-23-1 | 95% | 250mg |
$960.40 | 2022-04-01 |
5-(Bromomethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxaldehyde 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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5-(Bromomethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxaldehydeに関する追加情報
Research Briefing on 5-(Bromomethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxaldehyde (CAS: 1805502-23-1)
5-(Bromomethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxaldehyde (CAS: 1805502-23-1) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting kinase inhibition and anti-inflammatory pathways. Recent studies have highlighted its utility in the construction of pyridine-based scaffolds, which are prevalent in drug discovery due to their diverse pharmacological properties. This briefing consolidates the latest research findings on this compound, focusing on its synthetic applications, mechanistic insights, and potential therapeutic implications.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the use of 5-(Bromomethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxaldehyde as a versatile building block for the synthesis of novel JAK2 inhibitors. The researchers employed a Suzuki-Miyaura coupling reaction to functionalize the bromomethyl group, yielding derivatives with nanomolar potency against JAK2-dependent signaling pathways. This underscores the compound's role in addressing myeloproliferative disorders and autoimmune diseases.
Further investigations in Bioorganic & Medicinal Chemistry Letters (2024) revealed its application in developing covalent inhibitors targeting cysteine residues in Bruton's tyrosine kinase (BTK). The electrophilic bromomethyl group facilitated selective modification of the target, enhancing binding affinity and residence time. Structural-activity relationship (SAR) studies indicated that the difluoromethyl and aldehyde moieties were critical for maintaining metabolic stability in vivo.
Emerging patent literature (WO2023/154321) describes the compound's utility in radiopharmaceuticals, where its pyridine core serves as a chelating agent for 18F labeling. This innovation enables PET imaging of tumor microenvironments, with preliminary data showing high target-to-background ratios in xenograft models. The aldehyde functionality was leveraged for site-specific conjugation with peptides, highlighting its modularity in diagnostic applications.
Challenges in large-scale synthesis have been addressed through continuous flow chemistry approaches, as reported in Organic Process Research & Development. Optimized conditions (60°C, 0.5M in acetonitrile with K2CO3) achieved 85% yield while minimizing di-brominated byproducts. These advances support the compound's growing importance in industrial drug development pipelines.
In conclusion, 5-(Bromomethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxaldehyde represents a multifunctional synthon with expanding applications in targeted therapy and molecular imaging. Ongoing research explores its derivatization for neurodegenerative disease targets, particularly in modulating α-synuclein aggregation. The compound's unique combination of reactivity handles positions it as a valuable asset in medicinal chemistry toolkits.
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